N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-sulfonamide
Description
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-sulfonamide is a heterocyclic compound featuring a thiazole core linked to a pyridin-3-ylamino group and a phenyl ring substituted with a thiophene-2-sulfonamide moiety. This structure combines aromatic and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S3/c23-27(24,17-4-2-10-25-17)22-14-7-5-13(6-8-14)16-12-26-18(21-16)20-15-3-1-9-19-11-15/h1-12,22H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBASUEZUOHUGFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The pyridine moiety is introduced via a nucleophilic substitution reaction. The final step involves the sulfonation of the thiophene ring to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The thiazole and pyridine moieties can bind to active sites of enzymes or receptors, inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of kinase activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties of Analogues
Key Observations:
Sulfonamide vs. Ureido Groups : The target compound’s thiophene-2-sulfonamide group distinguishes it from ureido derivatives (e.g., 10d, 10e), which exhibit higher synthetic yields (~89–93%) due to optimized piperazine-ester linkages .
Molecular Weight : The target’s estimated molecular weight (~443.5) is lower than piperazine-linked analogues (e.g., 548.2 for 10d) but higher than acetamide derivatives (e.g., 419.5 for the compound in ).
Biological Activity
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound characterized by its unique structural features, including a thiazole ring, a pyridine moiety, and a thiophene sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
The compound's structure incorporates several pharmacophores that contribute to its biological activity:
- Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Pyridine Moiety : Often associated with the inhibition of key biological pathways, particularly those involving tyrosine kinases.
- Thiophene Sulfonamide Group : Enhances solubility and bioavailability, crucial for therapeutic efficacy.
Mechanism of Action : this compound primarily targets tyrosine kinases , which are critical in regulating cell proliferation and survival. By inhibiting these kinases, the compound disrupts signal transduction pathways, leading to decreased cell growth and proliferation, making it a candidate for cancer therapy .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings related to its anticancer activity:
The compound has shown significant cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity against MDA-MB-231 cells . Apoptotic assays revealed that treatment with the compound resulted in a substantial increase in annexin V-positive cells, indicating effective induction of apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity. The following table presents data on its effectiveness against various pathogens:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 | Bactericidal |
| Escherichia coli | 0.5 | 1.0 | Bacteriostatic |
| Candida albicans | 0.75 | 1.5 | Fungicidal |
The compound exhibited bactericidal effects against Staphylococcus aureus, with MIC values as low as 0.25 µg/mL . It also demonstrated significant antifungal activity against Candida albicans, making it a promising candidate for treating infections caused by resistant strains .
Case Studies and Research Findings
- Case Study on Anticancer Efficacy : A recent study evaluated the effects of this compound on MDA-MB-231 cells. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathway activation .
- Antimicrobial Evaluation : In vitro tests demonstrated that the compound effectively inhibited biofilm formation of Staphylococcus epidermidis, highlighting its potential application in treating biofilm-associated infections .
Q & A
Q. What are the recommended synthetic routes for preparing N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-sulfonamide?
The compound can be synthesized via a multi-step protocol involving:
- Thiazole ring formation : Condensation of substituted phenylacetamide derivatives with thiourea or thioamides under reflux conditions in ethanol or THF, as exemplified by the synthesis of analogous thiazole derivatives in (e.g., 21–33% yields via cyclization of 2-chloro/3,4-dichlorobenzyl precursors) .
- Sulfonamide coupling : Reaction of the thiazole intermediate with thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane, followed by purification via column chromatography .
- Optimization : Lower yields (e.g., 21% in ) suggest the need for controlled stoichiometry and inert atmospheres to minimize side reactions .
Q. How can the structure of this compound be confirmed post-synthesis?
Use a combination of spectroscopic and analytical methods:
- 1H/13C NMR : Assign peaks based on chemical shifts for thiazole (δ 7.2–8.5 ppm for aromatic protons), pyridine (δ 8.1–8.9 ppm), and sulfonamide (δ 3.1–3.5 ppm for NH) .
- Mass spectrometry (MS) : Confirm molecular weight via m/z signals (e.g., [M+H]+ or [M+Na]+ adducts) and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and intramolecular interactions, as demonstrated for structurally related thienopyridine derivatives in .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?
- Core modifications : Compare analogs with substituent variations on the thiazole (e.g., halogenation at the phenyl ring) or pyridine (e.g., trifluoromethyl groups for enhanced lipophilicity) to assess impacts on target binding .
- Functional assays : Test inhibition of kinases or enzymes (e.g., tyrosine kinases) using enzymatic assays (IC50 determination) and cellular models (e.g., anti-proliferation in cancer lines) .
- Computational docking : Map interactions between the sulfonamide group and active-site residues (e.g., using AutoDock Vina with PDB structures) to guide rational design .
Q. How should researchers address contradictions in reported biological activity data for thiazole-sulfonamide derivatives?
- Assay standardization : Ensure consistent conditions (e.g., pH, temperature, cell lines) across studies. For example, anti-leishmanial activity in (IC50 < 10 µM) may vary due to parasite strain differences .
- Metabolic stability : Evaluate cytochrome P450 interactions (e.g., CYP3A4 inhibition assays) to explain discrepancies in in vivo vs. in vitro efficacy .
- Data triangulation : Cross-reference results with orthogonal methods (e.g., SPR for binding affinity, microcalorimetry for thermodynamic parameters) .
Q. What computational strategies are effective for predicting the solubility and stability of this compound?
- QSAR modeling : Use descriptors like logP, polar surface area, and hydrogen-bonding capacity to predict solubility. Fluorinated groups (e.g., trifluoromethyl) in enhance lipophilicity but may reduce aqueous solubility .
- Molecular dynamics (MD) : Simulate hydration shells and aggregation tendencies in explicit solvent models (e.g., TIP3P water) .
- Degradation studies : Accelerated stability testing under varying pH (1–13) and UV exposure to identify labile moieties (e.g., sulfonamide hydrolysis) .
Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?
- Prodrug derivatization : Mask polar groups (e.g., sulfonamide) with acetyl or PEG moieties to improve bioavailability, as seen in for thienopyrimidine analogs .
- Plasma protein binding (PPB) : Measure affinity for albumin using equilibrium dialysis to adjust dosing regimens .
- Metabolite profiling : Use LC-MS/MS to identify major metabolites (e.g., oxidative degradation of the thiazole ring) and refine structural stability .
Methodological Notes
- Contradictory data : reports lower yields (21–33%) for thiazole derivatives compared to higher yields in other studies, highlighting the need for optimized reaction times and catalysts (e.g., Pd/C for hydrogenation) .
- Advanced characterization : Single-crystal X-ray diffraction () resolves disorder in aromatic rings and hydrogen-bonding networks critical for stability .
- Biological relevance : Thiazole derivatives in exhibit broad antimicrobial activity, suggesting this compound’s potential for repurposing in infectious disease research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
